molecular formula C30H23Cl3N2O2 B11183356 4-chloro-N-{1-[(2,4-dichlorophenyl)carbonyl]-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl}-N-phenylbenzamide

4-chloro-N-{1-[(2,4-dichlorophenyl)carbonyl]-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl}-N-phenylbenzamide

Cat. No.: B11183356
M. Wt: 549.9 g/mol
InChI Key: XJKRYQTWVUZNNO-UHFFFAOYSA-N
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Description

4-chloro-N-{1-[(2,4-dichlorophenyl)carbonyl]-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl}-N-phenylbenzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes multiple aromatic rings and chlorine substituents, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-{1-[(2,4-dichlorophenyl)carbonyl]-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl}-N-phenylbenzamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach involves the reaction of 2,4-dichlorobenzoyl chloride with an appropriate amine to form the corresponding amide. This intermediate is then subjected to further reactions, including cyclization and chlorination, to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-{1-[(2,4-dichlorophenyl)carbonyl]-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl}-N-phenylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide or other nucleophiles in an appropriate solvent.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinoline derivatives, while reduction can lead to the formation of amine derivatives.

Scientific Research Applications

4-chloro-N-{1-[(2,4-dichlorophenyl)carbonyl]-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl}-N-phenylbenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-N-{1-[(2,4-dichlorophenyl)carbonyl]-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl}-N-phenylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, inhibiting their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N-{1-[(2,4-dichlorophenyl)carbonyl]-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl}-N-phenylbenzamide is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C30H23Cl3N2O2

Molecular Weight

549.9 g/mol

IUPAC Name

4-chloro-N-[1-(2,4-dichlorobenzoyl)-2-methyl-3,4-dihydro-2H-quinolin-4-yl]-N-phenylbenzamide

InChI

InChI=1S/C30H23Cl3N2O2/c1-19-17-28(35(23-7-3-2-4-8-23)29(36)20-11-13-21(31)14-12-20)25-9-5-6-10-27(25)34(19)30(37)24-16-15-22(32)18-26(24)33/h2-16,18-19,28H,17H2,1H3

InChI Key

XJKRYQTWVUZNNO-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C2=CC=CC=C2N1C(=O)C3=C(C=C(C=C3)Cl)Cl)N(C4=CC=CC=C4)C(=O)C5=CC=C(C=C5)Cl

Origin of Product

United States

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